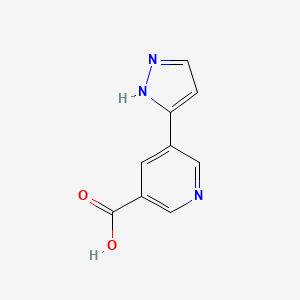
5-(1H-Pyrazol-3-yl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1H-Pyrazol-3-yl)nicotinic acid: is a heterocyclic compound that features both a pyrazole and a nicotinic acid moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. The pyrazole ring is known for its versatility and presence in various pharmacologically active compounds, while the nicotinic acid moiety is a well-known component in vitamin B3 (niacin).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Pyrazol-3-yl)nicotinic acid typically involves the formation of the pyrazole ring followed by its attachment to the nicotinic acid framework. One common method involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring . This can be followed by a coupling reaction with a nicotinic acid derivative under appropriate conditions.
For instance, a typical synthetic route might involve:
Cyclocondensation: Reacting hydrazine with a β-keto ester to form the pyrazole ring.
Coupling Reaction: Attaching the pyrazole ring to a nicotinic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclocondensation step and high-efficiency coupling reactions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-(1H-Pyrazol-3-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions.
Reduction: The nitro group in nicotinic acid derivatives can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to pyrazolone derivatives, while reduction of the nitro group in nicotinic acid can yield aminonicotinic acid derivatives.
科学的研究の応用
5-(1H-Pyrazol-3-yl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
作用機序
The mechanism of action of 5-(1H-Pyrazol-3-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The nicotinic acid moiety can interact with G-protein coupled receptors, influencing lipid metabolism and other physiological processes.
類似化合物との比較
Similar Compounds
- 5-(1H-Pyrazol-1-yl)nicotinic acid
- 3-(1H-Pyrazol-3-yl)benzoic acid
- 4-(1H-Pyrazol-3-yl)pyridine
Uniqueness
5-(1H-Pyrazol-3-yl)nicotinic acid is unique due to the specific positioning of the pyrazole ring on the nicotinic acid framework, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit distinct pharmacological properties and reactivity patterns, making it a valuable compound for further research and development .
特性
分子式 |
C9H7N3O2 |
|---|---|
分子量 |
189.17 g/mol |
IUPAC名 |
5-(1H-pyrazol-5-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-3-6(4-10-5-7)8-1-2-11-12-8/h1-5H,(H,11,12)(H,13,14) |
InChIキー |
LQDPKYGVHIKKGN-UHFFFAOYSA-N |
正規SMILES |
C1=C(NN=C1)C2=CC(=CN=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


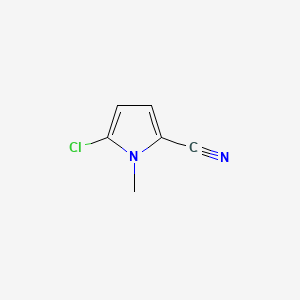
![1-t-Butoxycarbonyl-2-[2-(p-toluenesulfonyloxy)ethyl]piperidine](/img/structure/B13563260.png)

![4-[6-Methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine](/img/structure/B13563272.png)
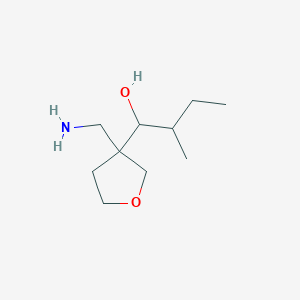
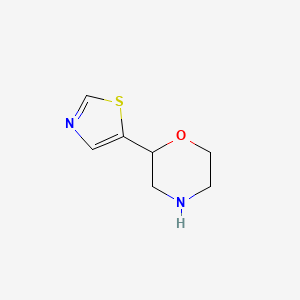
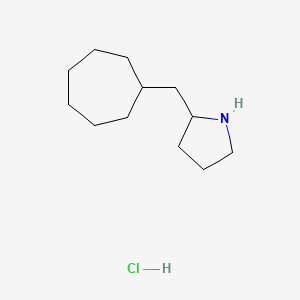
![3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13563292.png)
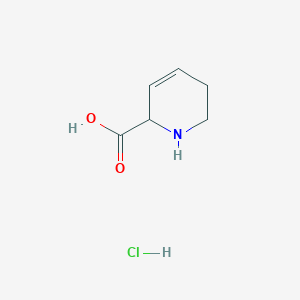
![6-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13563300.png)
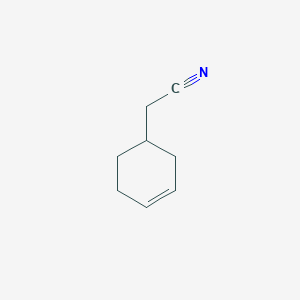
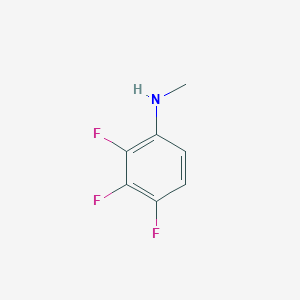
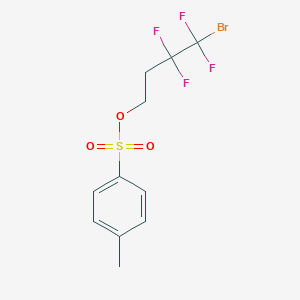
![6-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13563334.png)
